

Ipconazole: A Technical Review of its Reproductive and Developmental Toxicity

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Compound of Interest

Compound Name: *Ipconazole*

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Executive Summary

Ipconazole, a triazole fungicide, has been subject to a range of toxicological evaluations to determine its potential for reproductive and developmental harm. Regulatory bodies in Australia and the United States have historically concluded that **ipconazole** is not a reproductive or developmental toxicant under normal exposure scenarios, with adverse effects in animal studies primarily observed at doses that also induce maternal toxicity. However, recent independent research has raised concerns, suggesting potential spermiotoxicity and neurodevelopmental effects mediated by oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the available data, detailing key experimental protocols, summarizing quantitative toxicological endpoints, and visualizing the proposed molecular signaling pathways involved in its toxicity.

Regulatory Toxicological Assessment

Standard guideline studies, including two-generation reproductive toxicity studies in rats and developmental toxicity studies in rats and rabbits, form the basis of the regulatory position on **ipconazole**.

Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits to assess the potential for **ipconazole** to interfere with normal development following in utero exposure.

Experimental Protocol: Developmental Toxicity (Rat & Rabbit)

- Test Organism: Mated female Sprague-Dawley rats and artificially inseminated Japanese White rabbits.
- Administration: **Ipconazole** administered orally via gavage.
- Dosing Period: Gestation days 6 through 15 for rats and 6 through 18 for rabbits.[\[1\]](#)
- Dose Levels (Rat): 0, 3, 10, and 30 mg/kg body weight/day.[\[1\]](#)
- Dose Levels (Rabbit): 0, 2, 10, and 50 mg/kg body weight/day.
- Evaluation: Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. At termination (day 20 of gestation for rats), uterine contents were examined for number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[\[1\]](#)

Quantitative Data: Developmental Toxicity

Species	Study Type	Dose Levels (mg/kg bw/day)	NOAEL (Maternal Toxicity)	LOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	LOAEL (Developmental Toxicity)	Key Developmental Effects at LOAEL
Rat	Prenatal Developmental Toxicity	0, 3, 10, 30	10 mg/kg bw/day	30 mg/kg bw/day (Reduced body weight gain & food consumption)	10 mg/kg bw/day	30 mg/kg bw/day	Increased incidence of visceral and skeletal variations ; reduced fetal body weights. [2]
	Prenatal Developmental Toxicity	0, 2, 10, 50	10 mg/kg bw/day	50 mg/kg bw/day	10 mg/kg bw/day	50 mg/kg bw/day	Increased incidence of skeletal variations and malformations.

Reproductive Toxicity

A two-generation study in rats was performed to evaluate the effects of **ipconazole** on reproductive performance over a complete reproductive cycle.

Experimental Protocol: Two-Generation Reproductive Toxicity (Rat)

- Test Organism: Han Wistar rats (F0 generation).
- Administration: **Ipconazole** administered via the diet.
- Dose Levels: 0, 30, 100, and 300 ppm.
- Dosing Period: F0 animals were dosed for 10 weeks prior to mating, through gestation and lactation. F1 offspring were selected and dosed for approximately 10 weeks before mating to produce the F2 generation.
- Evaluation: Endpoints included parental clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and litter size. Offspring were assessed for viability, body weight, sex ratio, and developmental landmarks. Gross necropsy and histopathology were performed on parental animals and selected offspring.[3]

Quantitative Data: Two-Generation Reproductive Toxicity (Rat)

Generation	Parameter	NOAEL	LOAEL	Key Effects at LOAEL
F0 & F1	Parental Systemic Toxicity	100 ppm	300 ppm	Minor reductions in bodyweight gain and food consumption during gestation and lactation (females).[2]
F0 & F1	Reproductive Performance	300 ppm	> 300 ppm	No adverse effects on reproductive performance observed.[2]
F1 & F2	Offspring Viability & Development	100 ppm	300 ppm	Reduced weight gain among F1 males.[2]

Mechanistic Toxicity Insights from Recent Research

Contrary to the conclusions from regulatory studies, recent in vitro and alternative animal model studies suggest specific mechanisms by which ipconazadaole may exert reproductive and developmental toxicity. The European Chemicals Agency (ECHA) has classified **ipconazole** as "toxic for reproduction category 1B".^[4] This has led to the withdrawal of its approval in the European Union.^{[4][5]}

Spermotoxicity and Oxidative Stress

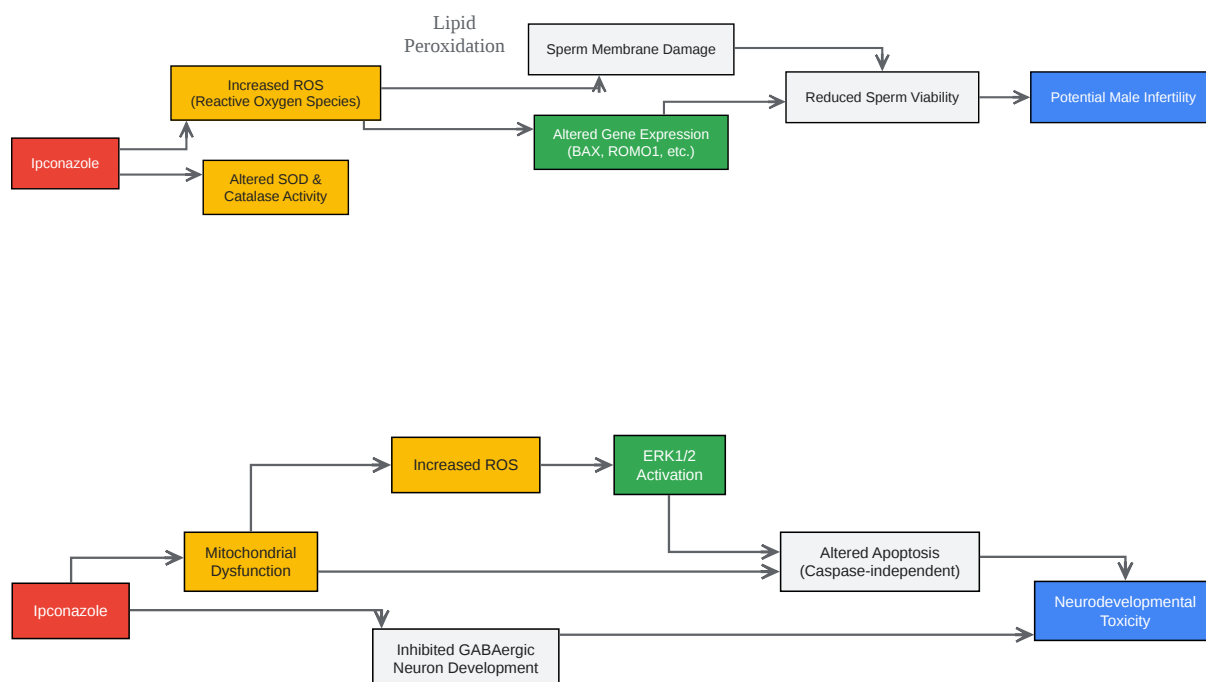
In vitro studies have demonstrated that **ipconazole** can be toxic to mammalian spermatozoa, primarily through the induction of oxidative stress.

Experimental Protocol: In Vitro Spermotoxicity

- Test System: Spermatozoa from rams and pigs.
- Administration: Direct exposure to **ipconazole** in vitro.
- Concentrations: 1, 5, 10, 50, and 100 μM .^[6]
- Evaluation: Assays for sperm viability, reactive oxygen species (ROS) production, superoxide dismutase (SOD) and catalase activity, and quantitative polymerase chain reaction (qPCR) for gene expression analysis of structural and oxidative stress biomarkers.^[6]

Key Findings:

- Reduced Viability: **Ipconazole** significantly decreased sperm cell viability.^[6]
- Oxidative Stress: A significant increase in ROS generation was observed, along with alterations in the activity of antioxidant enzymes catalase and SOD.^[6]
- Altered Gene Expression: The expression of genes related to fertility and sperm structure (e.g., PRM1, ODF2, AKAP4) and cell death/oxidative stress (e.g., BAX, ROMO1) was altered.^[6]



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